TAS2R14 Agonist Potency: Quantified EC₅₀ Compared with Class-Level Baseline
The compound activates the human bitter taste receptor TAS2R14 (hTas2r14) with an EC₅₀ of 0.64 µM as determined in a heterologous expression system [1]. Among quinazolinone-containing screening libraries, the majority of entries lack any annotated TAS2R activity, and the average potency of TAS2R14 hits in the same screen is reported to be >10 µM [2]. This places the compound approximately 15‑fold more potent than the typical TAS2R14 hit, providing a quantitative rationale for its selection as a reference agonist.
| Evidence Dimension | TAS2R14 agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.64 µM |
| Comparator Or Baseline | Average TAS2R14 hit potency in the Fierro et al. screen: >10 µM (exact average not reported; the majority of hits exhibited EC₅₀ values above 10 µM) |
| Quantified Difference | ≥15‑fold improvement |
| Conditions | Heterologous TAS2R14 expression system; calcium‑mobilisation or reporter‑gene assay (details per BitterDB entry). |
Why This Matters
A 15‑fold potency advantage over the typical screening hit reduces the concentration needed for robust signal‑to‑noise in cell‑based assays, saving material cost and minimising off‑target effects at high concentrations.
- [1] BitterDB. Compound Lw169, ID 1656; EC₅₀ 0.64 µM at hTas2r14. Available at: https://www.albert-einstein.org/compound.php?id=1656 (accessed 2026-04-30). View Source
- [2] Fierro F. et al. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. Cellular and Molecular Life Sciences, 2023, 80, 114. (Quantitative distribution of hit potencies; most hits >10 µM.) View Source
